molecular formula C8H5ClN2O4S B047511 4-(Aminosulfonyl)-5-chlorophthalimide CAS No. 3861-99-2

4-(Aminosulfonyl)-5-chlorophthalimide

Cat. No.: B047511
CAS No.: 3861-99-2
M. Wt: 260.65 g/mol
InChI Key: BSWMHSXPIVWLJR-UHFFFAOYSA-N
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Description

4-(Aminosulfonyl)-5-chlorophthalimide, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClN2O4S and its molecular weight is 260.65 g/mol. The purity is usually 95%.
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Scientific Research Applications

Polyelectrolytes for Fuel Cell Applications

Research has highlighted the development of novel sulfonated polyimides as polyelectrolytes for fuel cell applications. Sulfonated diamine monomers, similar in functionality to 4-(Aminosulfonyl)-5-chlorophthalimide, have been synthesized and used to prepare sulfonated polyimides. These materials exhibited excellent stability towards water and oxidation, alongside high proton conductivity, making them suitable for fuel cell membranes (Fang et al., 2002).

Dyeing Properties on Polymers

A series of new acid dyes based on naphthalimides, which share a functional group similarity with this compound, were synthesized for application on wool and polyamide fabrics. These dyes demonstrated the capability to impart red to violet hues with good to medium fastness properties, indicating potential applications in textile dyeing processes (Hosseinnezhad et al., 2017).

Anticancer Evaluation

Compounds structurally related to this compound, specifically phenylaminosulfanyl-1,4-naphthoquinone derivatives, were synthesized and evaluated for their anticancer activity. These compounds showed potent cytotoxic activity against various human cancer cell lines, with certain derivatives inducing apoptosis and cell cycle arrest, suggesting potential therapeutic applications in cancer treatment (Ravichandiran et al., 2019).

Sulfone Synthesis via Aminosulfonylation

A palladium-catalysed aminosulfonylation process was used for the one-pot, three-component synthesis of sulfones, employing aminosulfonamide as a masked sulfinate. This methodology facilitates the easy preparation of a broad range of sulfones, showcasing the compound's utility in organic synthesis and potential pharmaceutical applications (Richards-Taylor et al., 2014).

Fluorescent Probe for Hypochlorous Acid

A sulfonyl-semicarbazide group, similar to the functional groups in this compound, was utilized as a recognition site for designing a fluorescent probe for hypochlorous acid. This probe exhibited ratiometric fluorescent responses and was successfully applied for imaging in living cells, highlighting its potential in biological and chemical sensing applications (Ye et al., 2020).

Mechanism of Action

Target of Action

The primary targets of 4-(Aminosulfonyl)-5-chlorophthalimide are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining the pH balance in the body by catalyzing the reversible hydration of carbon dioxide.

Mode of Action

The compound interacts with its targets, Carbonic Anhydrase 1 and 2, by binding to their active sites . This interaction inhibits the activity of these enzymes, leading to changes in the pH balance within the body.

Pharmacokinetics

Similar compounds have been shown to be absorbed and distributed throughout the body, metabolized in the liver, and excreted via the kidneys

Properties

IUPAC Name

6-chloro-1,3-dioxoisoindole-5-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O4S/c9-5-1-3-4(8(13)11-7(3)12)2-6(5)16(10,14)15/h1-2H,(H2,10,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWMHSXPIVWLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1S(=O)(=O)N)Cl)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50191932
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3861-99-2
Record name 6-Chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3861-99-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003861992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Isoindolinesulfonamide, 6-chloro-1,3-dioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50191932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-2,3-dihydro-1,3-dioxo-1H-isoindole-5-sulphonamide
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